molecular formula C16H13F3N2O4 B5198210 N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide

N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide

Cat. No. B5198210
M. Wt: 354.28 g/mol
InChI Key: MMNAYVQCPOHIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide, also known as EF24, is a synthetic compound that has gained significant attention in the field of cancer research. It is a derivative of curcumin, a natural compound found in turmeric, which has been reported to have anti-inflammatory and anticancer properties. EF24 has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, prostate, and colon cancer cells.

Mechanism of Action

N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide exerts its anticancer effects through multiple mechanisms. It has been shown to inhibit the NF-κB pathway, which is involved in cell survival, proliferation, and inflammation. N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide also activates the Nrf2 pathway, which regulates cellular antioxidant defense mechanisms. N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has been reported to inhibit the STAT3 pathway, which is involved in tumor growth and metastasis. Furthermore, N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has been shown to have minimal toxicity towards normal cells, making it a promising anticancer agent. It has been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-8, and by upregulating the Bax/Bcl-2 ratio. N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has also been shown to induce cell cycle arrest in cancer cells by downregulating cyclin D1 and upregulating p21 and p27. In addition to its anticancer effects, N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has been extensively studied for its anticancer properties. N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has also been shown to have minimal toxicity towards normal cells, making it a promising anticancer agent. However, N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has some limitations for lab experiments. It is relatively unstable in aqueous solutions and has poor solubility in water, which may limit its use in certain experiments. Furthermore, N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has been reported to have low bioavailability, which may limit its effectiveness in vivo.

Future Directions

For research on N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide include:
1. Evaluation of the pharmacokinetics and pharmacodynamics of N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide in vivo.
2. Development of novel formulations to improve the solubility and bioavailability of N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide.
3. Identification of biomarkers to predict the response of cancer cells to N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide.
4. Investigation of the potential of N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide as an adjuvant therapy for chemotherapy and radiation therapy.
5. Evaluation of the safety and efficacy of N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide in clinical trials.
Conclusion:
N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has gained significant attention in the field of cancer research. It has been shown to exhibit potent anticancer activity against various types of cancer cells, and has minimal toxicity towards normal cells. N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide exerts its anticancer effects through multiple mechanisms, including inhibition of the NF-κB, Nrf2, STAT3, and PI3K/Akt/mTOR pathways. N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has several advantages for lab experiments, including its availability and ease of synthesis. However, N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has some limitations for lab experiments, including its poor solubility in water and low bioavailability. Future research on N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide should focus on evaluating its potential as a therapeutic agent for cancer and other diseases.

Synthesis Methods

N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide can be synthesized by reacting 4-ethoxy-2-nitrophenol with trifluoroacetic anhydride and 3-aminobenzotrifluoride in the presence of a base. The reaction yields N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide as a yellow solid with a purity of over 95%. The synthesis method has been optimized to increase the yield and purity of N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide, making it readily available for research purposes.

Scientific Research Applications

N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cells by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis. N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has also been reported to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. In addition to its anticancer properties, N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.

properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O4/c1-2-25-12-6-7-13(14(9-12)21(23)24)20-15(22)10-4-3-5-11(8-10)16(17,18)19/h3-9H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNAYVQCPOHIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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